molecular formula C18H15NO3 B5767763 N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide CAS No. 6152-81-4

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B5767763
CAS RN: 6152-81-4
M. Wt: 293.3 g/mol
InChI Key: SGZAOMHFLBEEGH-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide, also known as DMB, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMB belongs to the family of coumarin derivatives, which are known for their various biological activities.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide varies depending on the disease being studied. In cancer, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. This compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In diabetes, this compound activates the AMPK pathway by increasing the cellular AMP/ATP ratio, leading to increased glucose uptake and fatty acid oxidation. In neurodegenerative disorders, this compound activates the Nrf2 pathway by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer, this compound reduces the expression of cyclin D1 and increases the expression of p21, leading to cell cycle arrest and apoptosis. This compound also reduces the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in angiogenesis. In diabetes, this compound increases the expression of glucose transporter 4 (GLUT4) and reduces the expression of gluconeogenic enzymes, leading to increased glucose uptake and reduced glucose production. This compound also reduces insulin resistance by increasing the expression of insulin receptor substrate 1 (IRS1) and activating the AMPK pathway. In neurodegenerative disorders, this compound increases the expression of antioxidant enzymes, such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), and reduces the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Advantages and Limitations for Lab Experiments

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has several advantages for lab experiments, including its small size, stability, and low toxicity. This compound can be easily synthesized in large quantities and purified using standard methods. However, this compound also has some limitations, such as its poor solubility in water and its potential for off-target effects. This compound can also be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may cause toxicity.

Future Directions

There are several future directions for the study of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide. One direction is to investigate the potential of this compound as a combination therapy with other drugs in cancer, diabetes, and neurodegenerative disorders. Another direction is to develop more potent and selective analogs of this compound with improved pharmacokinetic properties. Furthermore, the use of this compound in clinical trials for various diseases should be explored to determine its safety and efficacy in humans. Finally, the mechanism of action of this compound in different diseases should be further elucidated to better understand its therapeutic potential.

Synthesis Methods

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can be synthesized through a multistep process, starting from 4-chlorobenzaldehyde and 4-hydroxycoumarin. The first step involves the condensation of 4-chlorobenzaldehyde with malonic acid in the presence of piperidine to form 4-(2-chloroacetyl)benzoic acid. The second step involves the reaction of 4-(2-chloroacetyl)benzoic acid with 4-hydroxycoumarin in the presence of triethylamine to form this compound.

Scientific Research Applications

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, this compound has been shown to improve insulin sensitivity and reduce hyperglycemia by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation by activating the Nrf2 pathway.

properties

IUPAC Name

N-(4,7-dimethyl-2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-9-17(20)22-16-8-12(2)15(10-14(11)16)19-18(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZAOMHFLBEEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)C(=CC(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359034
Record name N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6152-81-4
Record name N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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